4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, multiple chlorine atoms, and a cyano group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide involves several steps. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the cyano group: This step involves the reaction of the intermediate with a cyanating agent such as sodium cyanide.
Final coupling: The final step involves coupling the intermediate with 2,4-dichlorophenylprop-2-enoyl chloride under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide include:
- 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C16H11Cl3N4O2 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
4-chloro-N-[(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C16H11Cl3N4O2/c1-8-14(19)9(2)23(22-8)16(25)21-15(24)11(7-20)5-10-3-4-12(17)6-13(10)18/h3-6H,1-2H3,(H,21,24,25)/b11-5+ |
InChI Key |
OSYZKGPCVMDAFW-VZUCSPMQSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C(=O)NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1C(=O)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.